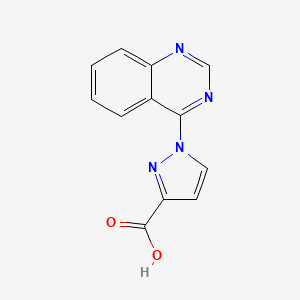![molecular formula C7H7BrN2OS B11867412 2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)
2-Aminobenzo[d]thiazol-4-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[d]thiazol-4-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazol-4-ol hydrobromide typically involves the reaction of 2-aminobenzothiazole with hydrobromic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobenzo[d]thiazol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .
Aplicaciones Científicas De Investigación
2-Aminobenzo[d]thiazol-4-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Aminobenzo[d]thiazol-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar structural features but lacking the hydroxyl group.
4-Hydroxybenzothiazole: Another related compound with a hydroxyl group but lacking the amino group.
Benzothiazole: The parent compound without any substituents.
Uniqueness
2-Aminobenzo[d]thiazol-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzothiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for synthesizing various derivatives .
Propiedades
Fórmula molecular |
C7H7BrN2OS |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
2-amino-1,3-benzothiazol-4-ol;hydrobromide |
InChI |
InChI=1S/C7H6N2OS.BrH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H |
Clave InChI |
ATRJJKCXAXFRPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=N2)N)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)










